

# 2'-Fluoro-5'-(trifluoromethyl)acetophenone

## literature review

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### Compound of Interest

Compound Name: 2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B7725018

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An In-Depth Technical Guide to **2'-Fluoro-5'-(trifluoromethyl)acetophenone**

## Abstract

This technical guide provides a comprehensive overview of **2'-Fluoro-5'-(trifluoromethyl)acetophenone**, a critical fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, spectroscopic data, and established synthetic methodologies. The guide further explores the compound's distinct chemical reactivity, governed by the synergistic electronic effects of its ortho-fluoro and meta-trifluoromethyl substituents. Emphasis is placed on its strategic applications in medicinal chemistry and drug discovery, highlighting its role in the construction of complex pharmacophores. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

## Introduction: A Key Fluorinated Intermediate

**2'-Fluoro-5'-(trifluoromethyl)acetophenone** (CAS No. 202664-53-7) is an aryl ketone that has gained significant traction as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its structure is characterized by an acetophenone core substituted with two key electron-withdrawing groups: a fluorine atom at the 2'-(ortho) position and a trifluoromethyl (CF<sub>3</sub>) group at the 5'-(meta) position.

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4] The CF<sub>3</sub> group, in particular, is known for its high lipophilicity and metabolic stability, while the ortho-fluoro substituent profoundly influences the molecule's conformational preference and electronic nature.[4][5][6] Consequently, **2'-Fluoro-5'-(trifluoromethyl)acetophenone** serves as a powerful precursor for creating novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic profiles.[3]

## Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of **2'-Fluoro-5'-(trifluoromethyl)acetophenone** are summarized below.

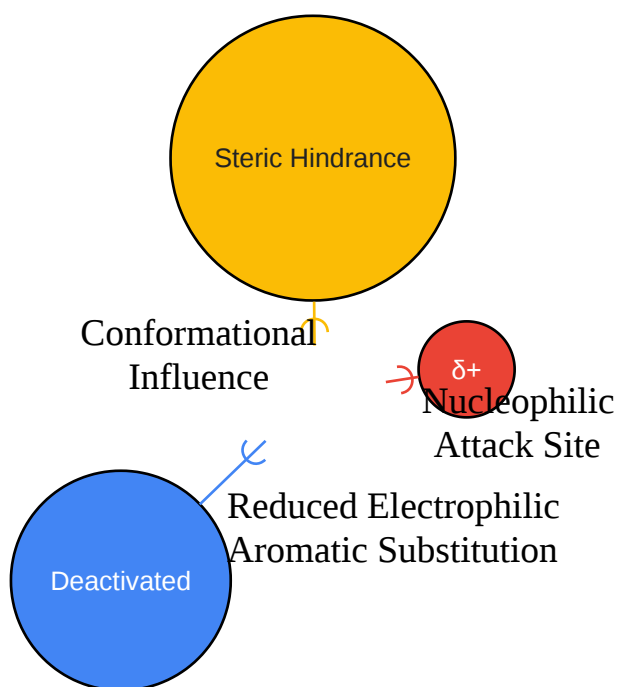
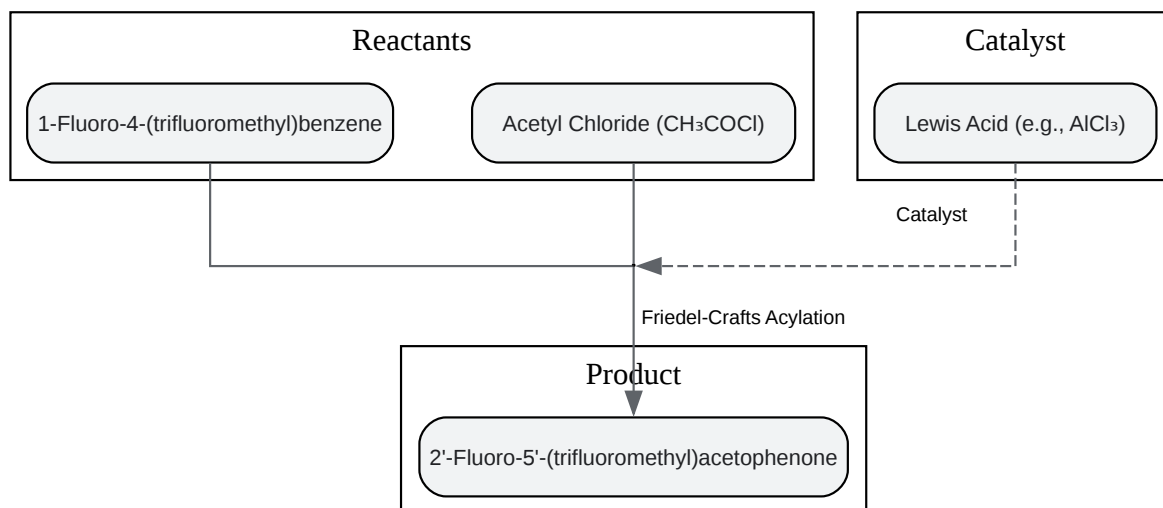
Property	Value	Source(s)
CAS Number	202664-53-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>4</sub> O	[1][7]
Molecular Weight	206.14 g/mol	[1][7]
Appearance	Clear, colourless liquid	[7]
Boiling Point	176.5 ± 35.0 °C at 760 mmHg	[1][7][8]
Density	1.299 - 1.3 g/cm <sup>3</sup>	[1][7][8]
Flash Point	64.1 ± 20.1 °C	[7][8]
Refractive Index (n <sub>20/D</sub> )	1.447	[7]

Spectroscopic data is critical for confirming the identity and purity of the compound during and after synthesis. While specific spectra for this exact isomer are not publicly indexed, typical spectroscopic features for related trifluoromethyl and fluoro-substituted acetophenones are well-documented.[9][10] Researchers can expect characteristic signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR,

$^{19}\text{F}$  NMR, and IR spectroscopy corresponding to the aromatic protons, acetyl group, trifluoromethyl group, and carbonyl moiety.

## Synthesis and Manufacturing

The primary and most industrially relevant method for synthesizing aryl ketones like **2'-Fluoro-5'-(trifluoromethyl)acetophenone** is the Friedel-Crafts acylation.<sup>[11][12]</sup> This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate—in this case, 1-fluoro-4-(trifluoromethyl)benzene—using an acylating agent in the presence of a Lewis acid catalyst.



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